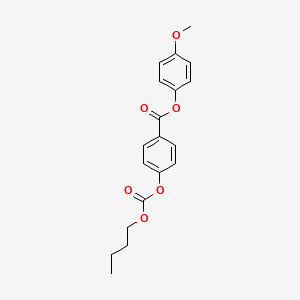
N-Butyl 4-(4'-methoxyphenoxycarbonyl)phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate is a chemical compound with the molecular formula C19H20O6 and a molecular weight of 344.36 g/mol. This compound is known for its unique structure, which includes a butyl group, a methoxyphenoxycarbonyl group, and a phenyl carbonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate typically involves the reaction of 4-(4’-methoxyphenoxycarbonyl)phenol with butyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl carbonates.
Scientific Research Applications
N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The methoxyphenoxycarbonyl group can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate can be compared with other similar compounds such as:
Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate: Similar structure but different substituents.
Phenyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate: Lacks the butyl group, leading to different reactivity and applications.
Methoxyphenyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate: Contains an additional methoxy group, affecting its chemical properties.
The uniqueness of N-Butyl 4-(4’-methoxyphenoxycarbonyl)phenyl carbonate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
33926-39-5 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(4-methoxyphenyl) 4-butoxycarbonyloxybenzoate |
InChI |
InChI=1S/C19H20O6/c1-3-4-13-23-19(21)25-17-7-5-14(6-8-17)18(20)24-16-11-9-15(22-2)10-12-16/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
FOGUWHRMZYPNRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid](/img/structure/B13389208.png)
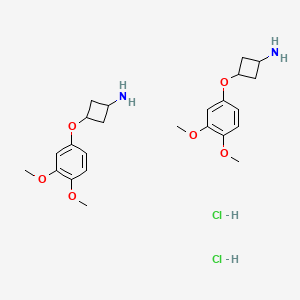
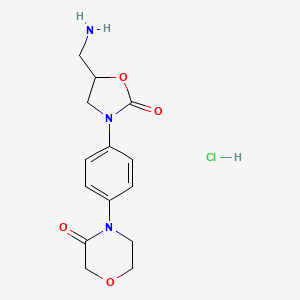
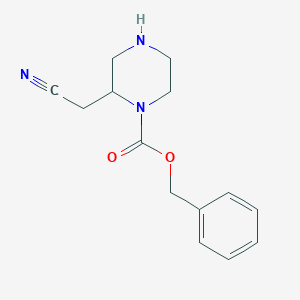
![4-Amino-1-[2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B13389244.png)
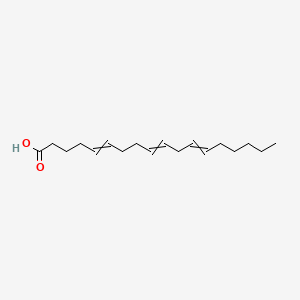
![3,5-difluoro-N-[4-[(2R)-1-(propan-2-ylsulfonylamino)propan-2-yl]phenyl]benzamide](/img/structure/B13389248.png)
![1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid](/img/structure/B13389250.png)
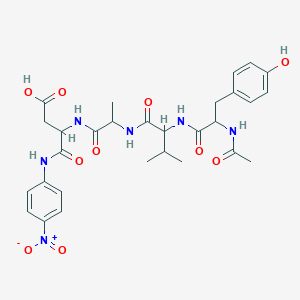
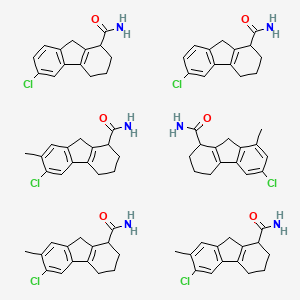
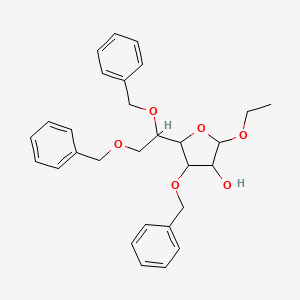
![7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13389273.png)
![D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea](/img/structure/B13389293.png)
